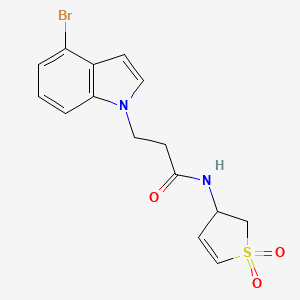
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
概要
説明
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide is a synthetic organic compound that features a brominated indole moiety and a sulfonylated thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of the Amide Bond: The brominated indole is then reacted with 3-bromopropionyl chloride to form the corresponding amide.
Sulfonylation of Thiophene: The thiophene ring is sulfonylated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Coupling Reaction: Finally, the sulfonylated thiophene is coupled with the brominated indole amide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be further oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: De-brominated indole amide.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide may be studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as electronic or photonic materials.
作用機序
The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings could play a role in binding to these targets, while the bromine and sulfonyl groups may influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 3-(4-chloro-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
- 3-(4-fluoro-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
- 3-(4-iodo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
Uniqueness
The uniqueness of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide lies in its specific combination of functional groups. The bromine atom provides unique reactivity compared to other halogens, while the sulfonylated thiophene ring offers distinct electronic properties. This combination makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(4-bromoindol-1-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-13-2-1-3-14-12(13)4-7-18(14)8-5-15(19)17-11-6-9-22(20,21)10-11/h1-4,6-7,9,11H,5,8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQFBHWMSPNDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


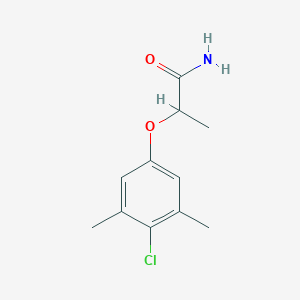
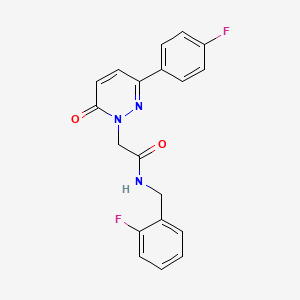
![N-methyl-N-(pyrazin-2-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B4514427.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4514440.png)
![4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazin-2-one](/img/structure/B4514452.png)
![N-[2-(4-fluorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B4514460.png)

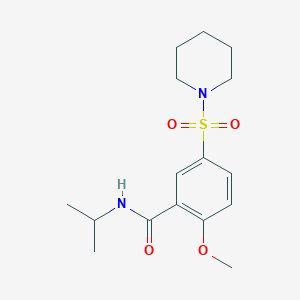
![1-[(3-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B4514477.png)

![8-(1H-indol-1-ylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4514501.png)
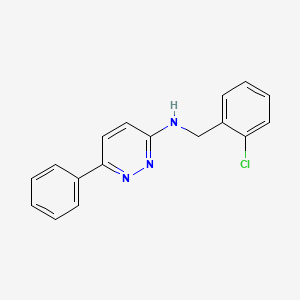
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4514508.png)
